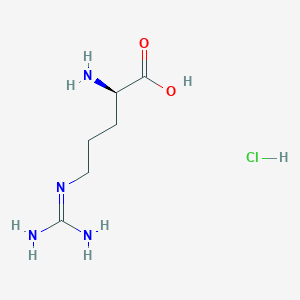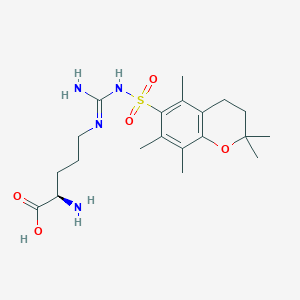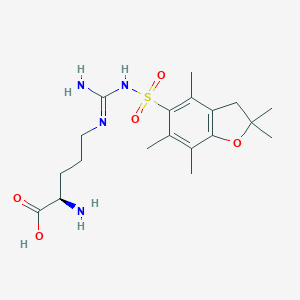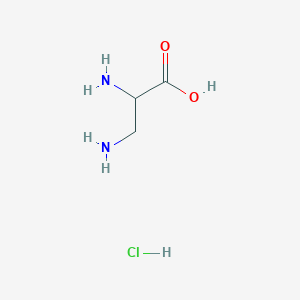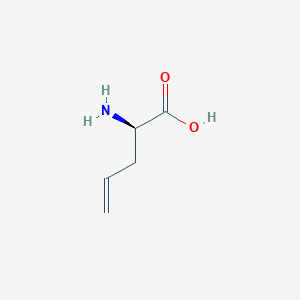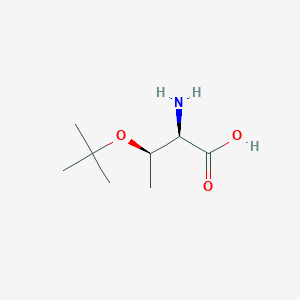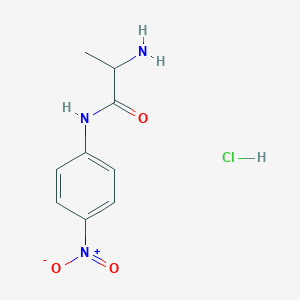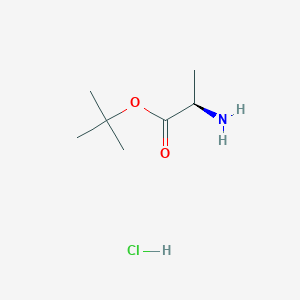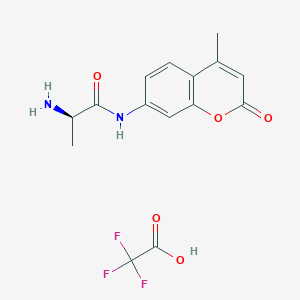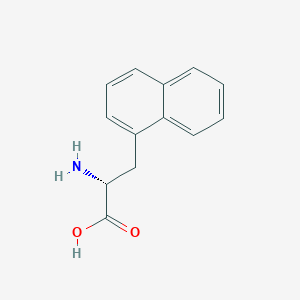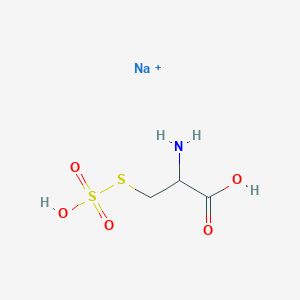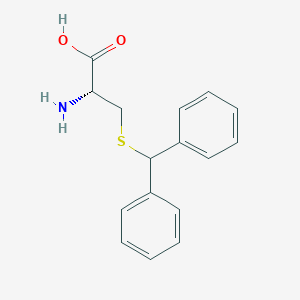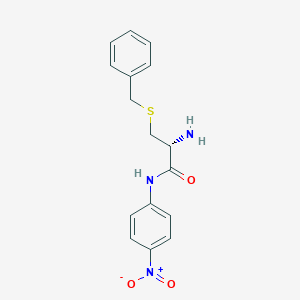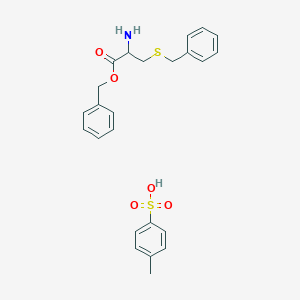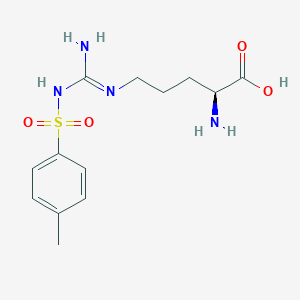
H-Arg(Tos)-OH
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of H-Arg(Tos)-OH is quite complex. It has a molecular weight of 328.39 g/mol . The InChI representation of its structure isInChI=1S/C13H20N4O4S/c1-9-4-6-10 (7-5-9)22 (20,21)17-13 (15)16-8-2-3-11 (14)12 (18)19/h4-7,11H,2-3,8,14H2,1H3, (H,18,19) (H3,15,16,17)/t11-/m0/s1 . The SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)NC (=NCCC [C@@H] (C (=O)O)N)N . Physical And Chemical Properties Analysis
H-Arg(Tos)-OH has several physical and chemical properties. It has a molecular weight of 328.39 g/mol. It has 4 hydrogen bond donors and 6 hydrogen bond acceptors. Its XLogP3-AA is -2.3. Its exact mass and monoisotopic mass are 328.12052631 g/mol. Its topological polar surface area is 156 Ų .Applications De Recherche Scientifique
TOF Spectra of Direct Recoils Chemisorption of O2, H2O, and CH2OH on Magnesium
This study by Schultz et al. (1984) in "Surface Science" focuses on the Time-of-Flight (TOF) analysis of directly recoiled surface atoms produced by pulsed Ar+ ion irradiation to monitor chemisorption of various gases on polycrystalline magnesium. The findings include insights into reaction kinetics and surface stoichiometry consistent with Mg(OH)2 for water reactions, which may provide indirect insights into the behavior of H-Arg(Tos)-OH in similar conditions (Schultz et al., 1984).Kinetic Studies of Hydroxyl Radicals in Shock Waves
Schott (1960) in the "Journal of Chemical Physics" studied the chemical reaction zone in shock waves in H2-O2-Ar mixtures, focusing on OH radical concentration. Although not directly related to H-Arg(Tos)-OH, the study's insights into the behavior of hydroxyl radicals under these conditions could be indirectly relevant (Schott, 1960).Flame Flow Tagging Velocimetry with 193-nm H2O Photodissociation
Wehrmeyer et al. (1999) in "Applied optics" introduced a nonintrusive flow tagging method called hydroxyl tagging velocimetry (HTV), which could provide insights into the interaction of H-Arg(Tos)-OH with hydroxyl radicals in high-temperature flow fields (Wehrmeyer et al., 1999).Radical Intermediates Generated in the Reactions of l-Arginine with Hydroxyl Radical and Sulfate Radical Anion
Ito et al. (2009) in "Radiation Physics and Chemistry" explored the reactions of l-arginine with hydroxyl radical and sulfate radical anion. This study is particularly relevant as it involves l-arginine, which is structurally similar to H-Arg(Tos)-OH, providing insights into potential radical interactions and kinetic properties (Ito et al., 2009).Identification of H2O·HO in Argon Matrices
Langford et al. (2000) in the "Journal of the American Chemical Society" investigated the infrared spectrum of OH in Ar matrices, a study that might offer indirect insights into the interactions of similar compounds in argon matrices, potentially relevant to understanding the behavior of H-Arg(Tos)-OH in similar environments (Langford et al., 2000).
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTWQHUEZWYAOI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428591 | |
| Record name | H-Arg(Tos)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg(Tos)-OH | |
CAS RN |
4353-32-6 | |
| Record name | H-Arg(Tos)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



